

Strategic Applications and Structural Profiling of 1-Iodopropane-d5 in Pharmaceutical Development

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Compound of Interest

Compound Name:	1-Iodopropane--d5
CAS No.:	1219794-94-1
Cat. No.:	B1148780

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Executive Summary

The incorporation of stable isotopes into small-molecule therapeutics has transitioned from a niche analytical technique to a cornerstone of modern drug design. At the forefront of this movement is the strategic use of deuterated alkylating agents. Among these, 1-Iodopropane-1,1,3,3,3-d5 stands out as a critical building block for introducing a metabolically robust propyl group into active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the chemical properties, mechanistic advantages, and self-validating synthetic protocols associated with 1-Iodopropane-d5, designed specifically for researchers and drug development professionals.

Structural Characterization and Physicochemical Profiling

1-Iodopropane-1,1,3,3,3-d5 (CAS 1219794-94-1) is a highly specialized stable isotope-labeled reagent (1)[1]. Structurally, it is an alkyl halide where the hydrogen atoms at the C1 (alpha) and

C3 (omega) positions have been replaced with deuterium (I-CD₂-CH₂-CD₃).

While the substitution of deuterium for hydrogen significantly alters the zero-point vibrational energy of the bonds, it preserves the overall electron cloud distribution. Consequently, the lipophilicity (LogP) and target-binding thermodynamics of the resulting drug candidate remain virtually identical to the unlabeled parent molecule. However, the added mass of the five neutrons increases both the molecular weight and the density of the reagent (2)[2].

Table 1: Physicochemical Comparison of Propyl Alkylating Agents

Parameter	1-Iodopropane (Unlabeled)	1-Iodopropane-1,1,3,3,3-d5
CAS Registry Number	107-08-4	1219794-94-1
Molecular Formula	C ₃ H ₇ I	C ₃ H ₂ D ₅ I
Molecular Weight	169.99 g/mol	175.02 g/mol
Density (at 25 °C)	1.743 g/mL	~1.80 g/mL
Boiling Point	101–102 °C	102.9 ± 3.0 °C
Flash Point	44.0 °C	44.4 °C
LogP (Lipophilicity)	2.56	2.56
Isotopic Purity	N/A	≥ 98 atom % D

(Data aggregated from and 2[2])

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The decision to utilize the 1,1,3,3,3-d5 isotopologue over a fully deuterated (d7) or unlabeled variant is rooted in the Primary Kinetic Isotope Effect (KIE). Deuterium substitution is a proven strategy to alter the pharmacokinetics of pharmaceuticals by fortifying specific metabolic soft spots (3)[3].

- **C1 Position (Alpha-Carbon):** In vivo, Cytochrome P450 (CYP) enzymes frequently target the alpha-carbon of N-alkyl groups for hydroxylation, leading to rapid dealkylation and clearance. The C-D bond requires ~1.2 kcal/mol more activation energy to cleave than a C-H bond. Deuterating the C1 position (CD₂) drastically slows this rate-limiting oxidation step.
- **C3 Position (Omega-Carbon):** The terminal methyl group is highly susceptible to omega-oxidation, forming a terminal alcohol and subsequently a carboxylic acid. Deuterating this position (CD₃) effectively blocks this secondary clearance pathway.
- **C2 Position (Beta-Carbon):** The beta-carbon is generally less susceptible to CYP-mediated oxidation. Leaving the C2 protons intact (CH₂) is a deliberate design choice: it provides a distinct ¹H-NMR multiplet (~1.6 - 1.8 ppm) that serves as an internal diagnostic handle during synthesis, allowing chemists to verify the structural integrity of the tag without requiring specialized deuterium NMR.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure high-fidelity isotopic labeling, the following protocol describes the N-alkylation of a secondary amine scaffold using 1-Iodopropane-1,1,3,3,3-d₅. This methodology is designed as a self-validating system: the success of the reaction and the regiochemical integrity of the isotopic label are confirmed orthogonally via mass spectrometry and nuclear magnetic resonance.

Step-by-Step Methodology

- **Step 1: Scaffold Preparation.** Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
 - **Causality:** Anhydrous conditions are critical to prevent the competitive hydrolysis of 1-Iodopropane-d₅ into d₅-propanol. DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the S_N2 reaction.
- **Step 2: Base Activation.** Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) to the solution and stir for 15 minutes at room temperature.

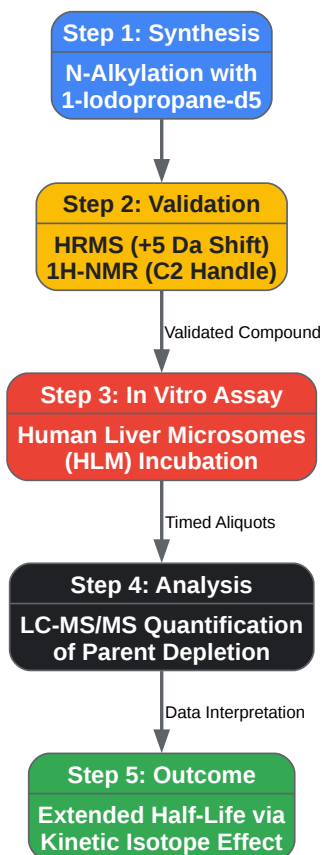
- Causality: Cs_2CO_3 provides superior solubility in organic solvents compared to K_2CO_3 . Furthermore, the large, diffuse cesium counter-ion minimizes tight ion-pairing, thereby enhancing the nucleophilicity of the amine via the "cesium effect."
- Step 3: Electrophilic Addition. Shield the reaction flask from direct light. Add 1-Iodopropane-1,1,3,3,3-d₅ (1.2 eq) dropwise at 0 °C, then gradually warm the mixture to 60 °C and stir for 12 hours.
 - Causality: The iodine leaving group is highly polarizable, making it an excellent electrophile. Light shielding prevents the homolytic cleavage of the C-I bond. The slight stoichiometric excess (1.2 eq) drives the reaction to completion while mitigating the risk of over-alkylation (quaternization).
- Step 4: Quench and Extraction. Cool the reaction to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify via flash column chromatography.
- Step 5: Orthogonal Self-Validation (Quality Control).
 - HRMS (ESI⁺): Analyze the purified product. The system is validated if the $[\text{M}+\text{H}]^+$ peak exhibits an exact mass shift of +5.0314 Da relative to the theoretical unlabeled propyl adduct.
 - ¹H-NMR (CDCl_3): Verify the absence of the C1 triplet (~2.5 ppm) and C3 triplet (~0.9 ppm). The system is validated if the C2 protons appear as a distinct multiplet (~1.6 ppm) integrating to exactly 2H, confirming no isotopic scrambling occurred during the $\text{S}_\text{N}2$ displacement.

Visualizing the Alkylation and Analytical Workflow



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Caption: SN2 Mechanism for N-Alkylation using 1-Iodopropane-d5.



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Caption: Self-validating workflow for metabolic stability evaluation.

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Sources

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